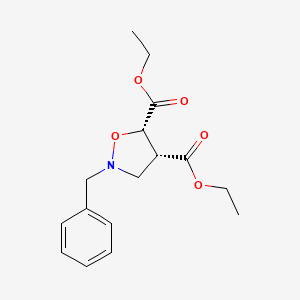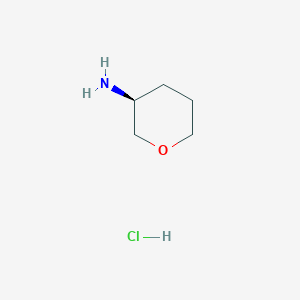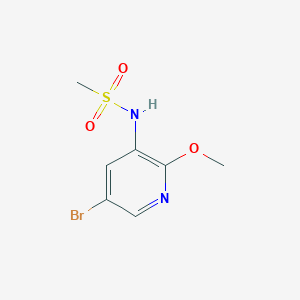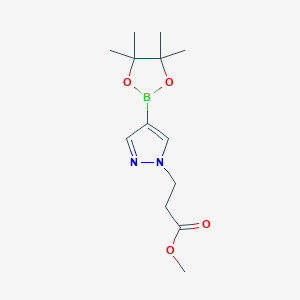![molecular formula C13H20ClFN2 B1398223 [1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]-methylamine hydrochloride CAS No. 1332529-40-4](/img/structure/B1398223.png)
[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]-methylamine hydrochloride
Descripción general
Descripción
1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]-methylamine hydrochloride, also known as 3-FPM hydrochloride, is an analog of the stimulant phenylpiracetam. It is a synthetic compound with a wide range of uses in scientific research, particularly in the fields of neuroscience and pharmacology. 3-FPM hydrochloride is known to have a wide range of effects on the body, including increased alertness and wakefulness, improved cognition, and increased motor activity.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Stereoselective Synthesis : A key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic for community-acquired respiratory tract infections, is synthesized from benzyloxyacetyl chloride (M. Lall et al., 2012).
- Sigma Receptor Ligands : Synthesis and testing of structural derivatives reveal novel superpotent sigma ligands, important for determining the functional role of sigma receptors and developing new therapeutic agents (B. de Costa et al., 1992).
Pharmacological Aspects
- Monoamine Oxidase Inhibition : 1-Methyl-3-phenyl-Delta3-pyrroline and its analogs act as irreversible inhibitors of monoamine oxidase B in rat liver, metabolizing to corresponding pyrroles (C. Williams & J. Lawson, 1998).
- Cannabinoid CB1 Receptor Modulation : Certain novel compounds, including variants of the chemical , have been investigated for their allosteric modulation effects on the cannabinoid CB1 receptor, indicating potential for novel therapeutic applications (Martin R. Price et al., 2005).
Analytical and Environmental Studies
- Analytical Characterizations : The study of fluorolintane and its isomers, based on the 1,2-diarylethylamine template, provides insights into the pharmacology of new psychoactive substances with dissociative effects (M. Dybek et al., 2019).
- Mexican Fruit Fly Attractants : Research on various amines, including pyrrolidine derivatives, as attractants for the Mexican fruit fly offers insights into environmentally friendly pest control methods (D. Robacker et al., 1997).
Propiedades
IUPAC Name |
1-(3-fluoro-4-pyrrolidin-1-ylphenyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c1-10(15-2)11-5-6-13(12(14)9-11)16-7-3-4-8-16;/h5-6,9-10,15H,3-4,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIQBLBXAISDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2CCCC2)F)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]-methylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid tert-butyl ester](/img/structure/B1398141.png)
![(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1398144.png)
![2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B1398145.png)


![4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid](/img/structure/B1398149.png)





![[4-(1H-tetrazol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1398161.png)
